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molecular formula C11H11NO2S B239248 2-Amino-3-(1-benzothiophen-3-yl)propanoic acid CAS No. 1956-23-6

2-Amino-3-(1-benzothiophen-3-yl)propanoic acid

Cat. No. B239248
M. Wt: 221.28 g/mol
InChI Key: GAUUPDQWKHTCAX-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05472978

Procedure details

A solution of β-(3-benzo[b]thienyl)DL alanine (5.0 g) [P. N. Rao et al, Int. J. Peptide Protein Res, 29, 118, (1987)] in dry tetrahydrofuran (50 ml) was added to an ice cold solution of lithium aluminium hydride in dry tetrahydrofuran (22 ml of a 1M solution). Once addition was complete the mixture was warmed to reflux for one hour, cooled to room temperature and the reaction quenched by the addition of 4N sodium hydroxide (5.0 ml). The reaction mixture was diluted with water (100 ml) extracted with ethyl acetate (2×100 ml), the organic layers were separated, dried (MgSO4), filtered and the solvent removal under reduced pressure to afford the title compound as a colourless oil. 1H NMR (360 MHz, CDCl3) δ2.65 (1H, m, CH2CHCH2OH), 2.99 (2H, m, CH2CH2OH), 3.23 (2H, m, CH2CHCH2OH), 7.44 (2H, m, 2×ArH), 7.61 (1H, s, S-CHC), 7.86 (1H, dd, J=6.0, 1.0 Hz, ArH), 7.97 (1H, dd, J=6.0, 1.0 Hz, ArH). m/z (EI+) 207.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[C:4]([CH2:6][CH:7]([C:9](O)=[O:10])[NH2:8])[C:3]2[CH:12]=[CH:13][CH:14]=[CH:15][C:2]1=2.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[S:1]1[CH:5]=[C:4]([CH2:6][CH:7]([NH2:8])[CH2:9][OH:10])[C:3]2[CH:12]=[CH:13][CH:14]=[CH:15][C:2]1=2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
S1C2=C(C(=C1)CC(N)C(=O)O)C=CC=C2
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once addition
TEMPERATURE
Type
TEMPERATURE
Details
was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction quenched by the addition of 4N sodium hydroxide (5.0 ml)
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with water (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 ml)
CUSTOM
Type
CUSTOM
Details
the organic layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removal under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C(=C1)CC(CO)N)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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